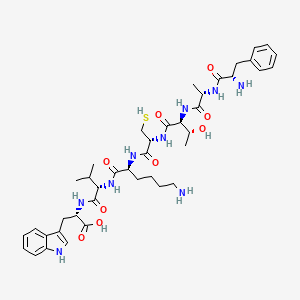
L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as bacteria, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid modifications.
Major Products
The major products of these reactions include modified peptides with altered functional groups, which can be used for further studies or applications.
Scientific Research Applications
L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan: Unique due to its specific sequence and functional groups.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: Another peptide with a different sequence and properties.
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and interact with various molecular targets makes it valuable for research and industrial applications.
Properties
CAS No. |
918528-13-9 |
|---|---|
Molecular Formula |
C41H59N9O9S |
Molecular Weight |
854.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C41H59N9O9S/c1-22(2)33(39(56)47-31(41(58)59)19-26-20-44-29-15-9-8-14-27(26)29)49-37(54)30(16-10-11-17-42)46-38(55)32(21-60)48-40(57)34(24(4)51)50-35(52)23(3)45-36(53)28(43)18-25-12-6-5-7-13-25/h5-9,12-15,20,22-24,28,30-34,44,51,60H,10-11,16-19,21,42-43H2,1-4H3,(H,45,53)(H,46,55)(H,47,56)(H,48,57)(H,49,54)(H,50,52)(H,58,59)/t23-,24+,28-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
YNQWKADMDMNHKD-RMXUQYQOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















